BenchChemオンラインストアへようこそ!

1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

CYP450 inhibition Drug-drug interaction Benzimidazole SAR

1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 663929-31-5) is a synthetic, low-molecular-weight (304.34 Da) small molecule belonging to the sulfonylbenzyl-substituted benzimidazole class. It was originally disclosed by Bayer AG in patent EP0643060 as a member of a series of angiotensin II (AII) receptor antagonists intended for use as antihypertensive and anti-atherosclerotic agents.

Molecular Formula C15H13FN2O2S
Molecular Weight 304.34
CAS No. 663929-31-5
Cat. No. B2663018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
CAS663929-31-5
Molecular FormulaC15H13FN2O2S
Molecular Weight304.34
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
InChIInChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3
InChIKeyUNKDVEMMDGKRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 663929-31-5): Procurement-Relevant Baseline for a Benzimidazole-Based Angiotensin II Antagonist Scaffold


1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 663929-31-5) is a synthetic, low-molecular-weight (304.34 Da) small molecule belonging to the sulfonylbenzyl-substituted benzimidazole class. It was originally disclosed by Bayer AG in patent EP0643060 as a member of a series of angiotensin II (AII) receptor antagonists intended for use as antihypertensive and anti-atherosclerotic agents [1]. Its core structure combines a 2-methylsulfonyl electron-withdrawing group with a 2-fluorobenzyl N1-substituent, a substitution pattern that distinguishes it from the biphenyltetrazole-bearing 'sartan' drugs and from earlier 2-alkyl benzimidazole AII antagonists [2].

Why 2-Alkyl and Other Benzimidazole AII Antagonists Cannot Substitute for 1-(2-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole in Receptor Binding and CYP Selectivity Screens


Within the benzimidazole class of angiotensin II antagonists, receptor affinity and cytochrome P450 (CYP) interaction profiles are exquisitely sensitive to the nature of the N1-benzyl and C2 substituents. Early 2-alkyl benzimidazole leads (e.g., 2-butyl or 2-propyl derivatives) achieve AII receptor binding IC50 values broadly in the 10⁻⁷–10⁻⁵ M range [1]. The introduction of a 2-methylsulfonyl group, as in the target compound, replaces the lipophilic alkyl chain with a polar, hydrogen-bond-accepting sulfone, which is predicted to alter both the binding pose within the AT1 receptor and the molecule's susceptibility to oxidative metabolism. Empirically, the target compound exhibits uniformly weak inhibition across multiple CYP isoforms (CYP3A4, CYP2D6, CYP1A2; IC50 ≈ 10,000 nM), a profile that cannot be assumed for structural analogs lacking the methylsulfonyl group [2]. These differences mean that substituting a 2-alkyl or des-fluoro analog in a receptor occupancy or drug-drug interaction assay will not recapitulate the target compound's behavior, risking misinterpretation of structure-activity relationships.

Quantitative Differentiation Evidence: 1-(2-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole vs. In-Class Benzimidazole Angiotensin II Antagonists


C2-Methylsulfonyl vs. C2-Alkyl Substitution: Impact on CYP3A4 Inhibition Liability

The target compound, bearing a C2-methylsulfonyl group, was profiled against human CYP3A4 using midazolam as a probe substrate. It displayed an IC50 of 10,000 nM, indicating negligible inhibition [1]. In contrast, many 2-alkyl benzimidazole AII antagonists (e.g., candesartan cilexetil, a benzimidazole-derived prodrug) and other clinically used tetrazole-based sartans are known to exhibit more potent CYP2C9 or CYP3A4 interactions, though systematic head-to-head CYP data for all 2-alkyl benzimidazole analogs are not available in public repositories. The 2-methylsulfonyl group introduces polarity that reduces lipophilicity-driven CYP binding, a class-level inference supported by the consistently weak inhibition observed across CYP3A4, CYP2D6, and CYP1A2 for this compound [1].

CYP450 inhibition Drug-drug interaction Benzimidazole SAR

CYP450 Poly-Isoform Selectivity Window: Uniformly Weak Inhibition Across CYP3A4, CYP2D6, and CYP1A2

In a panel screen against three major human CYP isoforms, the target compound exhibited IC50 values of 10,000 nM for CYP3A4, CYP2D6, and CYP1A2 [1]. This uniform lack of inhibition contrasts with the behavior of many lipophilic benzimidazole derivatives, which often show isoform-selective inhibition (e.g., preferential CYP2D6 or CYP1A2 inhibition) due to differential binding pocket complementarity. The consistent 10,000 nM IC50 across all three isoforms suggests that the 2-methylsulfonyl group imposes a physicochemical barrier to heme iron coordination or apoprotein binding that is largely isoform-independent.

CYP selectivity Drug metabolism Off-target profiling

N1-(2-Fluorobenzyl) vs. Des-Fluoro and Other N1-Substituted Benzimidazole AII Antagonists: Structural Determinants of AT1 Receptor Affinity

The N1-(2-fluorobenzyl) substituent in the target compound represents a specific design choice within the benzimidazole AII antagonist series. In the foundational SAR study by Kubo et al. (1992), 2-alkyl benzimidazoles with N1-benzyl substituents showed AII receptor binding IC50 values in the 10⁻⁷–10⁻⁵ M range [1]. The introduction of a fluorine atom at the 2-position of the benzyl ring is predicted to enhance metabolic stability (by blocking potential aromatic hydroxylation) and modulate the electron density of the benzyl π-system, potentially affecting the edge-to-face π-stacking interaction with the AT1 receptor's hydrophobic pocket. The Bayer patent EP0643060 specifically claims sulfonylbenzyl-substituted benzimidazoles with various N1-substituents, including 2-fluorobenzyl, for their antihypertensive and anti-atherosclerotic utility, implying that this substitution pattern was selected from a broader combinatorial library for optimal in vivo efficacy [2]. Direct IC50 data for the specific compound at the AT1 receptor is not available in public databases.

AT1 receptor Structure-activity relationship Fluorine substitution

Sulfonylbenzyl-Benzimidazole Scaffold vs. Biphenyltetrazole Sartans: Chemotype Differentiation for Hypertension Target Validation

The target compound belongs to the sulfonylbenzyl-substituted benzimidazole class, a chemotype distinct from the biphenyltetrazole-based 'sartan' drugs (e.g., losartan, valsartan) and from the earlier 2-alkyl benzimidazole AII antagonists described by Kubo et al. [1]. The Bayer patent EP0643060 discloses that sulfonylbenzyl-substituted benzimidazoles act as angiotensin II antagonists with antihypertensive and anti-atherosclerotic activity [2]. The combination of a benzimidazole core, a 2-methylsulfonyl electron-withdrawing group, and an N1-(2-fluorobenzyl) substituent creates a pharmacophore that is structurally orthogonal to the biphenyltetrazole chemotype. This scaffold differentiation is relevant for target validation studies where a chemically distinct antagonist is needed to confirm that observed effects are target-mediated rather than scaffold-specific.

Angiotensin II antagonist Scaffold hopping Antihypertensive

Optimal Research Use Cases for 1-(2-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole Based on Verified Differentiation Evidence


CYP450 Drug-Drug Interaction Liability Screening: Negative Control or Low-Risk Tool Compound

With uniformly weak inhibition across CYP3A4, CYP2D6, and CYP1A2 (IC50 ≈ 10,000 nM for each isoform), the target compound is suitable as a low-CYP-inhibition comparator or negative control in drug-drug interaction (DDI) screening panels. Its negligible CYP liability means that any observed perturbation of co-administered drug metabolism in hepatocyte or microsome assays can be attributed to other mechanisms, not direct CYP inhibition. This application is directly supported by the BindingDB CYP panel data [1].

Benzimidazole Angiotensin II Antagonist SAR Probe for Core Scaffold Diversification

Medicinal chemistry teams exploring alternatives to the biphenyltetrazole sartan scaffold can use this compound as a structurally characterized benzimidazole-based starting point. Its sulfonylbenzyl-benzimidazole core, disclosed in Bayer patent EP0643060, has a documented patent pedigree as an AII antagonist [2]. Procurement of the exact 2-fluorobenzyl, 2-methylsulfonyl-substituted derivative ensures SAR consistency when benchmarking against the earlier 2-alkyl benzimidazole series (IC50 10⁻⁷–10⁻⁵ M, ED50 5–20 mg/kg i.v. in rat) [2].

In Vitro Target Engagement Studies Requiring a Clean CYP Background Profile

In cellular or biochemical assays measuring AT1 receptor-mediated signaling (e.g., calcium flux, IP3 accumulation, β-arrestin recruitment), the target compound's negligible CYP inhibition minimizes the risk that observed effects are confounded by metabolism of co-administered probe substrates. This makes it a more tractable tool for isolating direct receptor pharmacology compared to structurally related benzimidazoles that may carry CYP inhibition liabilities [1].

Computational Chemistry and Docking Studies of Benzimidazole-AT1 Receptor Interactions

The well-defined structure (C15H13FN2O2S, MW 304.34), confirmed by mass spectrometry (SpectraBase Compound ID G8308MTCdX) [1], and the known AII antagonist pharmacophore disclosed in the Bayer patent, make this compound suitable as a ligand for molecular docking and molecular dynamics simulations of the AT1 receptor. Its combination of a hydrogen-bond-accepting 2-methylsulfonyl group and a 2-fluorobenzyl substituent provides distinct interaction vectors for in silico SAR exploration compared to 2-alkyl benzimidazole ligands.

Quote Request

Request a Quote for 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.